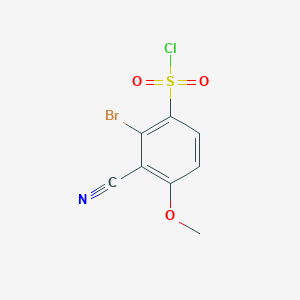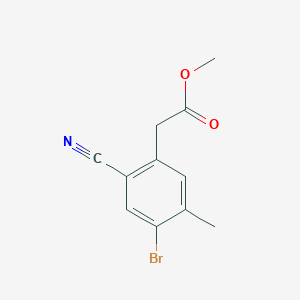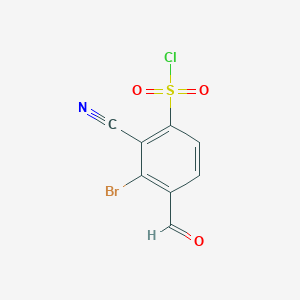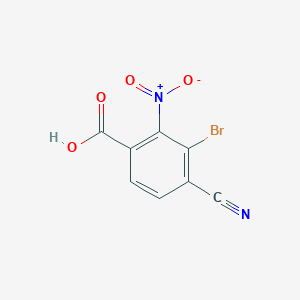![molecular formula C9H17ClFNO B1484879 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride CAS No. 2097958-91-1](/img/structure/B1484879.png)
3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent research. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride are not fully detailed in the current search results. It is known that it has a molecular weight of 209.69 g/mol. For a comprehensive analysis of its physical and chemical properties, more specific data such as solubility, melting point, boiling point, and spectral data would be required.Aplicaciones Científicas De Investigación
Antibacterial Agents
A significant application of compounds related to 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride is in the development of antibacterial agents. Studies have explored the synthesis and properties of various azetidinylquinolones, which are compounds containing an azetidine moiety. These compounds have shown promising antibacterial activity, with specific configurations of the azetidine and oxazine rings being critical for increased in vitro activity and oral efficacy (Frigola et al., 1995), (Frigola et al., 1994).
Neurokinin-1 Receptor Antagonists
Another application is in the development of neurokinin-1 receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have been identified as having high affinity and long central duration of action, making them potential candidates for clinical administration in conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial Activity
Research on Schiff’s base, azetidinones, and thiazolidinones has demonstrated antimicrobial potency, indicating that compounds with azetidine structures, including variants of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, could be effective in antimicrobial applications (Mistry et al., 2016).
Antiviral Activity
Compounds like 2-(1-Adamantyl)-2-methyl-azetidines, which share structural similarities with 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, have been tested for antiviral activity against influenza A, demonstrating the potential of azetidine derivatives in antiviral treatments (Zoidis et al., 2003).
Direcciones Futuras
The future directions for the use and study of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride are not specified in the current search results. Given its classification as an azetidine, it may have potential applications in medicinal chemistry and drug discovery, as azetidines have been gaining prominence as saturated building blocks in these fields .
Propiedades
IUPAC Name |
3-fluoro-3-(oxan-4-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-1-3-12-4-2-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQDVRZFZTGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)




